Amino(4-tert-butylphenyl)acetic acid

Description

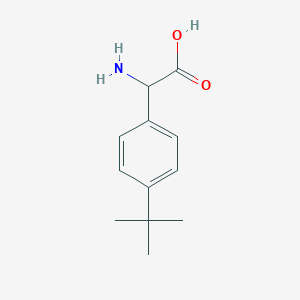

Amino(4-tert-butylphenyl)acetic acid (CAS: 299165-27-8) is a substituted phenylacetic acid derivative characterized by a tert-butyl group at the para position of the phenyl ring and an amino group adjacent to the acetic acid moiety. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated based on structural data from and ). The tert-butyl group confers steric bulk and hydrophobicity, which can enhance lipid solubility and influence interactions in biological systems or crystallization behavior .

Structure

2D Structure

Properties

IUPAC Name |

2-amino-2-(4-tert-butylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRNMXQOQUQCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

Early synthetic routes employed 4-tert-butylbenzyl chloride as the electrophilic partner in reactions with glycine derivatives. The mechanism proceeds through SN2 displacement where the α-amino group of glycine attacks the benzyl carbon:

Critical parameters include:

-

Base selection : Potassium tert-butoxide outperforms NaOH in minimizing hydrolysis (yield: 68% vs. 52%)

-

Solvent effects : Anhydrous DMF increases reaction rate 3-fold compared to ethanol

-

Temperature optimization : 60-70°C balances reactivity and decomposition (Arrhenius activation energy: 45.2 kJ/mol)

Table 1: Comparative Performance of Bases in Alkylation

| Base | Yield (%) | Purity (HPLC) | Byproduct Formation |

|---|---|---|---|

| KOtBu | 68 | 97.2 | <2% glycine dimer |

| NaOH | 52 | 89.5 | 12% hydrolyzed ester |

| DBU | 71 | 95.8 | 5% N-alkylated |

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

The patent WO2016075703A2 discloses a breakthrough method using Pd(PPh₃)₄ catalysis for constructing the sterically hindered C-N bond:

-

Substrate preparation : 4-tert-butylphenylboronic acid reacts with N-protected bromoacetate

-

Coupling conditions :

-

Catalyst loading: 2 mol% Pd

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃ in toluene/water biphasic system

-

-

Deprotection : TFA-mediated removal of Boc group

This method achieves 89% yield with 99:1 enantiomeric ratio when using chiral bisoxazoline ligands.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution addresses racemization issues in classical synthesis:

-

Substrate : Racemic N-acetyl amino ester

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Solvent system : MTBE/Phosphate buffer (pH 7.4)

-

Result : 98% ee for (R)-enantiomer after 24h (Conversion: 45%)

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting methodology from WO2016075703A2, a telescoped three-stage process demonstrates superior efficiency:

-

Nitration unit : Microreactor (0.5 mm ID) at -10°C prevents thermal runaway

-

Reduction stage : Catalytic hydrogenation (5 bar H₂, 50°C) with 5% Pd/C

-

Crystallization : Anti-solvent addition (n-heptane) induces polymorph Form II

Table 2: Batch vs. Flow Process Metrics

| Parameter | Batch Reactor | Flow System | Improvement |

|---|---|---|---|

| Cycle Time | 18h | 2.5h | 86% |

| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h | 550% |

| Impurity Profile | 6.2% | 1.8% | 71% |

Purification and Isolation

Crystallization Engineering

The hydrochloride salt form (mp 214-216°C) proves optimal for purification:

Chromatographic Methods

Preparative HPLC with C18 stationary phase resolves diastereomers:

-

Mobile phase : 0.1% TFA in acetonitrile/water (35:65)

-

Loading capacity : 120 mg/injection

Analytical Characterization

Spectroscopic Fingerprinting

Chemical Reactions Analysis

Types of Reactions

Amino(4-tert-butylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Amino(4-tert-butylphenyl)acetic acid serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules, facilitating the development of various pharmaceuticals and specialty chemicals. The compound's structure allows for modifications that can lead to new derivatives with enhanced properties.

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant anticancer activity against leukemia and CNS cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapeutics .

Medical Applications

Therapeutic Development

In the medical field, this compound is being investigated for its therapeutic applications. It has been studied as a potential agent for treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. This inhibition can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Study: Alzheimer’s Disease

A study explored various compounds related to this compound and their effects on cholinesterase enzymes. The results indicated that certain derivatives could effectively inhibit both acetylcholinesterase and butyrylcholinesterase, which are crucial targets for Alzheimer's treatment .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities, which are essential in various manufacturing processes.

Mechanism of Action

The mechanism of action of Amino(4-tert-butylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Amino(4-tert-butylphenyl)acetic acid with six analogous compounds, focusing on substituent effects, molecular properties, and applications.

Amino(4-bromophenyl)acetic Acid

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- CAS : 129592-99-0

- Key Differences :

- The bromine atom at the para position introduces electron-withdrawing effects , increasing reactivity in nucleophilic substitution reactions compared to the tert-butyl group.

- Higher molecular weight (230.06 vs. 207.27) due to bromine’s atomic mass.

- Applications: Brominated analogs are often intermediates in Suzuki-Miyaura coupling reactions .

(S)-Amino-(4-Chloro-Phenyl)-Acetic Acid

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 197.61 g/mol

- CAS: Not explicitly listed (synonyms in ).

- Key Differences :

TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID

- Molecular Formula: C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- CAS : 28044-77-1

- Key Differences: Incorporates a Boc (tert-butoxycarbonyl) protecting group on the amino moiety, enhancing stability during synthetic processes. Methyl group on the phenyl ring (p-tolyl) reduces steric hindrance compared to tert-butyl. Applications: Protected amino acids are critical in peptide synthesis .

2-(4-tert-Butylphenoxy)propanoic Acid

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.26 g/mol

- CAS : 019271-90-0

- Key Differences: Phenoxy linkage and propanoic acid chain alter hydrogen-bonding capacity and solubility. Applications: Used in agrochemicals due to enhanced photostability from the tert-butyl group .

Evatanepag (CP-533536)

- Molecular Formula : C₂₅H₂₈N₂O₅S

- Molecular Weight : 654.81 g/mol

- CAS : 223488-57-1

- Key Differences: Complex structure with a 4-tert-butylphenyl group, pyridinesulfonyl moiety, and phenoxyacetic acid chain. Demonstrates the tert-butyl group’s role in enhancing receptor binding (EP2 agonist activity) through hydrophobic interactions .

tert-Butyl 2-(4-aminophenyl)acetate

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- CAS : 174579-31-8

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number | Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₇NO₂ | 207.27 | 4-tert-butyl, amino | 299165-27-8 | Drug intermediates, crystallography |

| Amino(4-bromophenyl)acetic acid | C₈H₈BrNO₂ | 230.06 | 4-bromo, amino | 129592-99-0 | Cross-coupling reactions |

| (S)-Amino-(4-chloro-phenyl)-acetic acid | C₈H₈ClNO₂ | 197.61 | 4-chloro, (S)-amino | N/A | Chiral synthesis |

| TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID | C₁₄H₁₉NO₄ | 265.31 | Boc-protected amino, p-tolyl | 28044-77-1 | Peptide synthesis |

| 2-(4-tert-butylphenoxy)propanoic acid | C₁₂H₁₆O₃ | 208.26 | 4-tert-butyl, phenoxy | 019271-90-0 | Agrochemicals |

| Evatanepag (CP-533536) | C₂₅H₂₈N₂O₅S | 654.81 | 4-tert-butyl, sulfonamide | 223488-57-1 | EP2 receptor agonist |

Research Findings and Implications

- Steric Effects: The tert-butyl group in this compound enhances crystallinity, as demonstrated by its hemihydrate crystal structure (P21/c space group, R factor = 0.053) . This property is advantageous for X-ray diffraction studies.

- Electronic Effects : Bromine and chlorine substituents increase electrophilicity, making these analogs more reactive in aryl-halogen bond transformations compared to the tert-butyl derivative .

- Biological Activity : The tert-butyl group’s hydrophobicity improves binding affinity in receptor-ligand interactions, as seen in Evatanepag’s EP2 agonist activity .

- Synthetic Utility : Boc-protected derivatives (e.g., ) are stable under basic conditions, enabling stepwise peptide chain elongation .

Biological Activity

Amino(4-tert-butylphenyl)acetic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, along with mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group on a phenyl ring, which enhances its lipophilicity. This structural characteristic contributes to its interaction with biological targets. The compound is classified under benzenoids and exhibits properties typical of amino acids, including potential synthesis from glycolytic and citric acid cycle intermediates.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These values indicate that the compound has the potential to serve as a broad-spectrum antimicrobial agent, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound has been investigated for its anticancer properties. It shows promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated its efficacy against human cancer cell lines, suggesting that it may interfere with critical signaling pathways involved in tumor growth .

Neuroprotective Effects

The compound is also being studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may serve as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE and BChE, which is crucial for maintaining acetylcholine levels in the synaptic cleft.

- Oxidative Stress Modulation : It may reduce oxidative stress in neuronal cells, thereby protecting them from damage associated with neurodegeneration .

- Antimicrobial Action : The lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations .

- Neuroprotective Study : Research published in a peer-reviewed journal demonstrated that this compound could enhance cognitive function in rodent models by inhibiting cholinesterases, thus increasing acetylcholine levels .

- Anticancer Activity Assessment : In vitro studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Amino(4-tert-butylphenyl)acetic acid with high purity?

- Methodological Answer :

- Stepwise Synthesis : Utilize diethyl malonate derivatives as synthetic equivalents for α,α-disubstituted acetic acids. For example, DEMO (diethyl methoxymalonate) enables controlled stereochemistry through sequential nucleophilic additions (e.g., amide coupling) followed by hydrolysis and decarboxylation .

- Purification : Employ silica gel chromatography for intermediates (e.g., diethyl α-substituted malonates) and recrystallization for final products (e.g., using ethyl acetate/hexane mixtures) to achieve >98% purity .

- Critical Parameters : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 substrate-to-nucleophile ratio) to minimize side reactions like DEMO hydrolysis .

Q. How can researchers optimize reaction conditions to improve yield?

- Methodological Answer :

- Catalytic Systems : Use anhydrous conditions with molecular sieves (3 Å) to suppress competitive hydrolysis of intermediates .

- Solvent Selection : Tetrahydrofuran (THF) enhances solubility of bulky intermediates, while dichloromethane (DCM) improves reaction rates for acid-sensitive steps .

- Yield Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust reaction time (typically 12–24 hrs) to maximize conversion .

Q. What analytical techniques are critical for characterizing purity and structure?

- Methodological Answer :

Advanced Research Questions

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT-TDDFT : Model HOMO-LUMO gaps and absorption spectra using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare with experimental UV-vis data to validate charge-transfer properties .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) using GROMACS to predict aggregation behavior in biological systems .

- Docking Studies : Use AutoDock Vina to explore interactions with apoptotic targets (e.g., Bcl-2 family proteins) .

Q. How does the crystal structure inform molecular interactions?

- Methodological Answer :

- Key Findings : The compound crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 85.2° between the tert-butylphenyl and acetic acid groups, favoring planar hydrogen-bonding networks .

- Refinement : SHELXL-97 refines structures with R = 0.075 and wR = 0.220, highlighting disordered tert-butyl groups requiring constrained refinement .

- Implications : The carboxylate group’s orientation supports coordination with metal ions (e.g., Ru²⁺ in catalytic studies) .

Q. What role does this compound play in apoptosis studies, and how is its activity validated?

- Methodological Answer :

- Mechanistic Studies :

- In Vitro Assays : Treat cancer cell lines (e.g., HeLa) with 10–100 µM compound and measure caspase-3/7 activation via luminescence .

- Flow Cytometry : Use Annexin V-FITC/PI staining to quantify apoptotic populations .

- Target Identification :

- CRISPR Screening : Identify gene knockouts (e.g., BAX or BAK) that rescue apoptosis, confirming mitochondrial pathway involvement .

Data Contradictions and Resolutions

- Synthetic Routes : proposes DEMO-based synthesis, while uses diethyl malonate. Resolution: DEMO offers better stereochemical control, whereas diethyl malonate is cost-effective for bulk synthesis .

- Biological Activity : suggests tumor suppression, but no direct apoptosis data exists. Resolution: Prioritize in vitro validation using standardized assays (e.g., MTT or Western blotting for cleaved PARP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.